N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole carboxamide class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes:
- A 1,3,4-thiadiazole ring substituted at the 2-position with a [1,1'-biphenyl]-4-carboxamide group.
- A thioether linkage at the 5-position of the thiadiazole, connecting to a 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety.
- A 4-methoxyphenyl group attached via an amide bond, contributing to its electronic and steric properties.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-31-20-13-11-19(12-14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSUGGXQBJVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant biological activity. Its structure includes a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article will explore the biological activity of this compound, detailing its mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H24N4O3S2. The presence of functional groups such as thiadiazole and amine derivatives contributes to its biological activity.
Structure Highlights
| Feature | Description |
|---|---|
| Thiadiazole Ring | Known for enzyme inhibition and diverse biological activities. |
| Methoxyphenyl Group | Enhances lipophilicity and bioavailability. |
| Carboxamide Moiety | Potential interactions with biological targets. |
Enzyme Inhibition
Research indicates that compounds containing a thiadiazole ring exhibit potential as enzyme inhibitors. This property is crucial in the development of pharmaceuticals targeting various diseases. For instance, derivatives of thiadiazole have shown significant anticholinesterase activity, suggesting their potential as anti-Alzheimer agents .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the thiadiazole ring can enhance antibacterial efficacy. For example, compounds with halogen substitutions exhibited increased activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's anticancer properties have been explored in various studies. It has shown effectiveness against different cancer cell lines, including glioblastoma. The mechanism involves inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
Case Studies
- Anticholinesterase Activity : A study reported that certain thiadiazole derivatives exhibited IC50 values lower than donepezil (0.6 µM), indicating strong potential for treating Alzheimer's disease .
- Antimicrobial Efficacy : A series of synthesized 1,3,4-thiadiazole derivatives demonstrated significant antibacterial activity with MIC values lower than standard antibiotics like ampicillin and fluconazole .
- Anticancer Research : A novel derivative was reported to possess high antioxidant properties and showed effectiveness against U-87 glioblastoma cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interference with metabolic enzymes disrupts cellular processes.
- Receptor Binding : The compound may bind to specific receptors, triggering intracellular signaling cascades.
- Interaction with Nucleic Acids : Potential effects on gene expression and protein synthesis through interaction with DNA/RNA.
Scientific Research Applications
Antimicrobial Activity
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has shown promising antimicrobial properties . Compounds with thiadiazole structures are often investigated for their ability to inhibit bacterial growth and combat infections. Studies suggest that modifications in the thiadiazole ring can enhance this activity significantly.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in tumor growth and proliferation. The structural features allow it to interact with cellular pathways that regulate apoptosis and cell cycle progression .
Enzyme Inhibition
The compound's unique structure suggests potential as an enzyme inhibitor . Thiadiazoles are known for their ability to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to therapeutic effects in conditions like gout and hyperuricemia.
Anti-inflammatory Effects
Investigations into its anti-inflammatory properties have revealed that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Material Science
This compound can be utilized in the development of new materials with specific properties such as enhanced thermal stability and chemical resistance. These materials are valuable in coatings and polymer production.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation and substitution reactions .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations compared to control groups, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. It exhibited a broad spectrum of activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Nitrothiophenes (e.g., N-(4-(3-methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibit strong electron-withdrawing nitro groups, enhancing antibacterial activity but reducing solubility .
Substituent Effects :
- The biphenyl carboxamide group in the target compound increases molecular weight (MW ≈ 500–550 g/mol) and may improve binding to hydrophobic pockets in enzymes or receptors .
- Methoxy groups (e.g., 4-methoxyphenyl in the target vs. 3,5-difluorophenyl in nitrothiophene derivatives) modulate electron density and metabolic stability .
Synthetic Complexity :
- The target compound requires multi-step synthesis, including thioether formation (via alkylation of 5-thioxo-thiadiazoles) and amide coupling (using reagents like HATU), similar to methods in .
- In contrast, triazole thiones (e.g., compounds 7–9 in ) are synthesized via simpler cyclization reactions but lack the structural diversity of biphenyl systems.
Pharmacological Potential
- Antimicrobial Activity : Nitrothiophene carboxamides (e.g., ) show narrow-spectrum antibacterial effects, likely due to nitro group-mediated redox interference.
- Enzyme Inhibition : Thiazole and thiadiazole carboxamides often target kinases or proteases via π-π stacking and hydrogen bonding .
- Solubility Challenges : The biphenyl group in the target compound may reduce aqueous solubility compared to smaller analogs (e.g., N-phenyl-5-thioxo-thiadiazoles ).
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiadiazole core. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-((4-methoxyphenyl)amino)-2-oxoethyl thiol) with a halogenated thiadiazole derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether bond .
- Amide coupling : Using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) to attach the biphenyl-4-carboxamide group to the thiadiazole ring .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 1.2–2.0 equivalents) to improve yields (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and biphenyl carboxamide protons (δ ~7.5–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 505.12) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-N stretching) confirm amide and thiadiazole functionalities .
Q. How should researchers design initial biological activity screens?
- Anticancer assays : Test against NCI-60 cell lines (e.g., MCF-7, A549) using MTT assays, focusing on IC₅₀ values .
- Antimicrobial screens : Use Kirby-Bauer disc diffusion against S. aureus and E. coli at 50–100 µM concentrations .
- Enzyme inhibition : Evaluate interactions with kinases (e.g., EGFR) or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yield or impurity issues?
- Temperature control : Higher temperatures (80–100°C) improve thioether formation but may degrade sensitive groups; use reflux with anhydrous solvents .
- Catalyst screening : Replace EDCI with DCC/DMAP for sterically hindered amide couplings .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound from byproducts like unreacted thiols or oxidized derivatives .
Q. What strategies address contradictions in reported biological activity data?
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to identify critical substituents .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell passage number, serum concentration) to control variables .
- Metabolic stability : Test if discrepancies arise from compound degradation in cell culture media (e.g., via LC-MS stability assays) .
Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?
- Thiadiazole modifications : Replace sulfur with oxygen in the thiadiazole ring to assess impact on π-π stacking with biological targets .
- Methoxyphenyl group : Systematically vary substituent positions (para vs. meta) and electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) to correlate with kinase inhibition .
- Biphenyl substitution : Introduce halogen atoms (e.g., -Cl, -F) to the biphenyl ring to enhance lipophilicity and blood-brain barrier penetration .
Q. What computational methods predict reactivity or target interactions?
- Docking studies : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17), focusing on hydrogen bonds between the carboxamide and Thr766 .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for synthetic modifications .
- MD simulations : Simulate solvation effects in water/DMSO mixtures to optimize solubility for in vivo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
